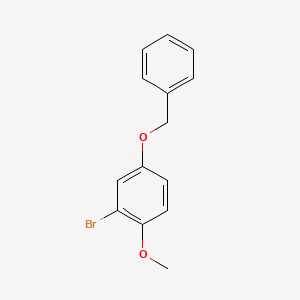

4-(苄氧基)-2-溴苯甲醚

描述

Synthesis Analysis

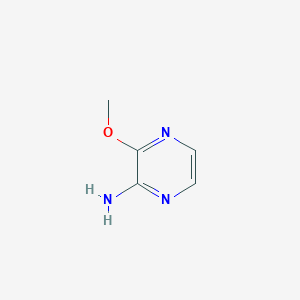

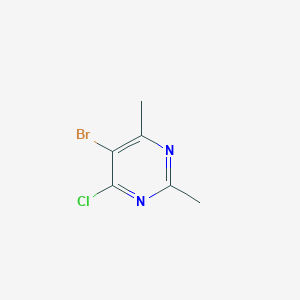

The synthesis of compounds similar to “4-(Benzyloxy)-2-bromoanisole” has been reported in the literature. For instance, the synthesis of Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde has been described . The process involves a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

科学研究应用

Synthesis of Neurotrophic Compounds

“4-(Benzyloxy)-2-bromoanisole” has been utilized in the synthesis of neurotrophic compounds . These compounds are crucial for the development and function of neurons. For instance, it has been used in the first enantioselective total synthesis of a neurotrophic compound known as (-)-talaumidin .

Intermediate for Bazedoxifene Acetate

This chemical serves as an intermediate in the preparation of Bazedoxifene acetate . Bazedoxifene acetate is a selective estrogen receptor modulator (SERM) used in hormone therapy for postmenopausal women. It plays a significant role in the pharmaceutical industry for developing treatments related to estrogen-receptor-related conditions.

Asymmetric Synthesis

The compound is involved in asymmetric synthesis processes. Asymmetric synthesis is a critical aspect of creating chiral molecules, which are essential in producing pharmaceuticals that are more effective and have fewer side effects.

Catalysis

“4-(Benzyloxy)-2-bromoanisole” is also used in catalysis . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process, and they are vital in various industrial and research applications.

Chiral Building Blocks

It acts as a chiral building block in the synthesis of biologically active compounds. Chiral building blocks are fundamental components in the construction of complex molecules used in drugs and other therapeutic agents.

Depigmenting Agent

Another application is its use as a depigmenting agent . Depigmenting agents are used in cosmetic and dermatological treatments to lighten skin and reduce the appearance of blemishes and uneven skin tone.

Dyeing Polyester Fiber

The compound is utilized in the dyeing of polyester fiber . This application is significant in the textile industry, where the compound’s properties help in achieving the desired coloration and fastness on polyester materials.

Rubber Industry

Lastly, “4-(Benzyloxy)-2-bromoanisole” finds its application in the rubber industry . It can be used in the production and processing of rubber, affecting the properties of the final product.

未来方向

作用机制

Target of Action

A related compound, n-[4-(benzyloxy)phenyl]glycinamide, has been found to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets.

Biochemical Pathways

Benzylic compounds can influence various biochemical processes, such as oxidation and reduction reactions . These reactions can affect the function of enzymes, proteins, and other biomolecules, leading to downstream effects on cellular processes.

Result of Action

Benzylic compounds are known to undergo various reactions that can lead to changes in their structure and properties . These changes can potentially influence the compound’s interaction with its targets, leading to alterations in cellular processes.

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-2-bromoanisole can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate reactions involving benzylic compounds . Additionally, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .

属性

IUPAC Name |

2-bromo-1-methoxy-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKJUKBATSWDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508217 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-bromoanisole | |

CAS RN |

79352-65-1 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

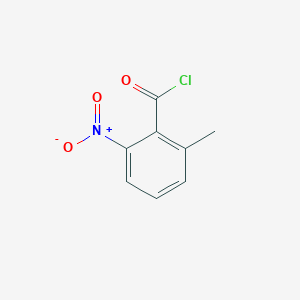

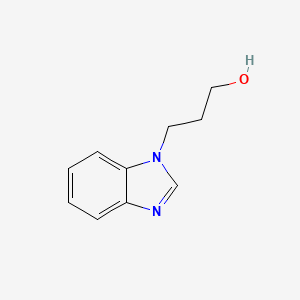

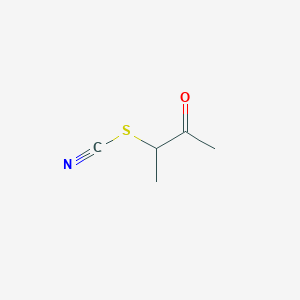

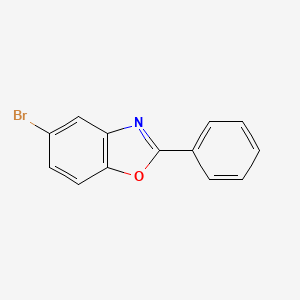

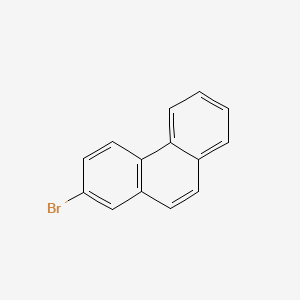

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B1281462.png)

acetic acid](/img/structure/B1281463.png)

![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)